2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 578720-33-9
Cat. No.: VC21389637
Molecular Formula: C24H27N5O3
Molecular Weight: 433.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578720-33-9 |
|---|---|
| Molecular Formula | C24H27N5O3 |
| Molecular Weight | 433.5g/mol |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O3/c1-4-32-13-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)18-14-15(2)10-11-19(18)31-3/h5-6,8-11,14H,4,7,12-13,25H2,1-3H3,(H,26,30) |
| Standard InChI Key | HRGKFVNIIPPGQU-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)OC)N |
| Canonical SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)OC)N |
Introduction
Chemical Identity and Structural Characteristics
2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is characterized by its unique pyrroloquinoxaline backbone with specific functional group modifications. These structural features contribute to its distinctive chemical behavior and potential biological activities. This section provides a comprehensive overview of the compound's chemical identity and key structural characteristics.
Chemical Identification Parameters
The compound is precisely identified through multiple chemical nomenclature systems and registry numbers, allowing for unambiguous recognition in scientific literature and databases.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 578720-33-9 |
| Molecular Formula | C24H27N5O3 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChIKey | HRGKFVNIIPPGQU-UHFFFAOYSA-N |
The compound possesses a complex molecular structure featuring a pyrrolo[2,3-b]quinoxaline core with multiple functional groups including an amino group, a carboxamide moiety, and methoxy and methyl substituents on the phenyl ring. This particular arrangement of atoms contributes to its unique chemical and biological properties, distinguishing it from related compounds in this class.
Structural Representation and Molecular Descriptors
The molecular structure of 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be represented through various notations that capture its atomic connectivity and spatial arrangement.
Table 2: Molecular Descriptors
| Descriptor Type | Representation |
|---|---|
| SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)C)OC)N |
| Standard InChI | InChI=1S/C24H27N5O3/c1-4-32-13-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)18-14-15(2)10-11-19(18)31-3/h5-6,8-11,14H,4,7,12-13,25H2,1-3H3,(H,26,30) |
The compound features a pyrrolo[2,3-b]quinoxaline core, which consists of a pyrrole ring fused with a quinoxaline system. The N-1 position of the pyrrole ring is substituted with a 2-methoxy-5-methylphenyl group, while the C-3 position contains a carboxamide moiety with a 3-ethoxypropyl chain. Additionally, there is an amino group at the C-2 position of the pyrrole ring. These structural elements collectively contribute to the compound's chemical reactivity patterns and potential biological interactions.
Synthetic Approaches and Characterization
The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step synthetic routes common to pyrroloquinoxaline derivatives. This section explores the methodologies employed in its preparation and the analytical techniques used for its characterization.
Analytical Characterization
Comprehensive characterization of 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is essential for confirming its structure and purity. Multiple analytical techniques are typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of such compounds, providing detailed information about the hydrogen and carbon frameworks. For related pyrroloquinoxaline derivatives, 1H NMR spectroscopy has been reported in the literature, such as for compound 6e (2-Amino-1-(5-(hydroxymethyl)-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) .
Mass spectrometry represents another crucial analytical method for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion, which should correspond to the calculated value of 433.5 g/mol for C24H27N5O3.
Additional characterization techniques may include infrared spectroscopy to identify functional groups such as the amino, carboxamide, and methoxy moieties, as well as UV-visible spectroscopy to determine absorption characteristics and potential chromophoric properties of the compound.
Biological Significance and Applications
The pyrroloquinoxaline class of compounds, to which 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs, has attracted significant attention in medicinal chemistry due to their diverse biological activities. This section examines the potential therapeutic applications of this compound.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is essential for optimizing compounds like 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide for specific therapeutic applications.
Research on related pyrroloquinoxaline derivatives has involved careful structure-based design approaches to enhance binding affinities and improve selectivity profiles . For instance, Unzue et al. conducted extensive investigations on pyrrolo[3,2-b]quinoxaline derivatives as Eph tyrosine kinase inhibitors, employing various biochemical and cell-based assays to characterize their biological properties.
The positioning and nature of substituents on the pyrroloquinoxaline scaffold can significantly influence binding interactions with target proteins. The 2-methoxy-5-methylphenyl group at the N-1 position and the 3-ethoxypropyl carboxamide moiety in 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may confer specific binding characteristics that determine its biological activity profile.
Comparison with Structurally Related Compounds
To better understand the unique properties of 2-amino-N-(3-ethoxypropyl)-1-(2-methoxy-5-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, it is valuable to compare it with structurally related compounds. Such comparisons can highlight the impact of specific structural modifications on physicochemical properties and biological activities.
Structural Analogues
The search results reveal information about several structurally related compounds that share the pyrroloquinoxaline core structure but differ in their substitution patterns.
Table 3: Comparison of Structurally Related Pyrroloquinoxaline Derivatives
These structural variations can provide insights into structure-activity relationships and help identify the critical structural features required for specific biological activities. For instance, the substitution of the 2-methoxy-5-methylphenyl group with a 2-chlorophenyl group, as in 2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, may affect electronic distribution and steric properties, potentially influencing binding interactions with target proteins.
Functional Group Modifications
The functional group modifications among these pyrroloquinoxaline derivatives primarily involve variations in the substituents at the N-1 position of the pyrrole ring and modifications of the carboxamide or carboxylate moiety at the C-3 position.
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